Methyl 2,4,6-trichloro-5-nitropyridine-3-carboxylate
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Overview
Description
Methyl 2,4,6-trichloro-5-nitropyridine-3-carboxylate is a chlorinated nitropyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4,6-trichloro-5-nitropyridine-3-carboxylate typically involves the nitration of 2,4,6-trichloropyridine followed by esterification. The nitration can be achieved using nitric acid in the presence of sulfuric acid, while the esterification is carried out using methanol and a suitable acid catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro) on the pyridine ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in reduction reactions.
Major Products:
Scientific Research Applications
Methyl 2,4,6-trichloro-5-nitropyridine-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of Methyl 2,4,6-trichloro-5-nitropyridine-3-carboxylate is not well-studied. its reactivity can be attributed to the electron-withdrawing effects of the chlorine and nitro groups, which make the pyridine ring more susceptible to nucleophilic attack .
Comparison with Similar Compounds
2-Chloro-3-methyl-5-nitropyridine: Similar in structure but with a methyl group instead of an ester group.
Pentachloropyridine: Another chlorinated pyridine derivative with different reactivity due to the absence of a nitro group.
Uniqueness: Methyl 2,4,6-trichloro-5-nitropyridine-3-carboxylate is unique due to the combination of chlorine and nitro groups on the pyridine ring, which imparts distinct chemical properties and reactivity patterns .
Properties
IUPAC Name |
methyl 2,4,6-trichloro-5-nitropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3N2O4/c1-16-7(13)2-3(8)4(12(14)15)6(10)11-5(2)9/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUSJXUAPJOJTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(N=C1Cl)Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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